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Compound of Interest

Compound Name:
Methyl 3-(3-

azetidinyloxy)benzoate

Cat. No.: B1394654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data to aid in the structural

confirmation of Methyl 3-(3-azetidinyloxy)benzoate. Due to the limited availability of

published experimental data for the target compound, this guide presents a detailed

comparison with structurally related analogs: Methyl 3-hydroxybenzoate, Methyl 3-

aminobenzoate, 3-phenoxyazetidine, and 3-azetidinol hydrochloride. By examining the

characteristic spectroscopic features of these fragments and analogs, researchers can

effectively predict and interpret the spectra of Methyl 3-(3-azetidinyloxy)benzoate.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the comparative compounds.

These values provide a reference for predicting the spectral characteristics of Methyl 3-(3-
azetidinyloxy)benzoate.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ) ppm
and Multiplicity

Methyl 3-hydroxybenzoate CDCl₃

7.68 (t, J=1.9 Hz, 1H), 7.51

(ddd, J=7.7, 1.9, 1.1 Hz, 1H),

7.31 (t, J=7.9 Hz, 1H), 7.08

(ddd, J=8.1, 2.5, 1.1 Hz, 1H),

3.91 (s, 3H)

Methyl 3-aminobenzoate[1] CDCl₃

7.41 (s, 1H), 7.35 (d, J=7.7 Hz,

1H), 7.20 (t, J=7.8 Hz, 1H),

6.84 (dd, J=8.0, 2.1 Hz, 1H),

3.88 (s, 3H), 3.80 (br s, 2H)[2]

3-phenoxyazetidine DMSO-d₆

7.31-7.26 (m, 2H), 6.96-6.92

(m, 3H), 4.95-4.91 (m, 1H),

4.08 (t, J=8.5 Hz, 2H), 3.73

(dd, J=8.5, 5.5 Hz, 2H)

3-azetidinol hydrochloride D₂O

4.65-4.58 (m, 1H), 4.15 (t,

J=9.8 Hz, 2H), 3.89 (dd, J=9.8,

5.2 Hz, 2H)

Predicted Methyl 3-(3-

azetidinyloxy)benzoate
CDCl₃

~7.6 (m, 1H), ~7.5 (m, 1H),

~7.3 (t, 1H), ~7.1 (m, 1H), ~5.0

(m, 1H), ~4.2 (t, 2H), ~3.9 (s,

3H), ~3.8 (dd, 2H)

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) ppm

Methyl 3-hydroxybenzoate CDCl₃
168.4, 156.0, 131.9, 129.7,

122.2, 120.5, 115.3, 52.4

Methyl 3-aminobenzoate[1] CDCl₃
167.9, 146.5, 131.2, 129.2,

119.5, 118.8, 115.5, 52.1

3-phenoxyazetidine DMSO-d₆
158.4, 129.8, 121.2, 115.2,

69.8, 55.4

Predicted Methyl 3-(3-

azetidinyloxy)benzoate
CDCl₃

~167, ~158, ~131, ~129, ~122,

~120, ~115, ~70, ~55, ~52

Table 3: Mass Spectrometry (MS) Data

Compound Ionization Mode [M+H]⁺ (m/z)
Key Fragment Ions
(m/z)

Methyl 3-

hydroxybenzoate
ESI+ 153.05 121, 93

Methyl 3-

aminobenzoate[3]
ESI+ 152.07 120, 92

3-phenoxyazetidine ESI+ 150.09 94, 77, 56

3-azetidinol

hydrochloride
ESI+ 74.06 56, 44

Predicted Methyl 3-(3-

azetidinyloxy)benzoat

e

ESI+ 208.09 176, 151, 120, 92, 56

Table 4: Infrared (IR) Spectroscopy Data
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Compound Sample Phase
Key Absorption Bands
(cm⁻¹)

Methyl 3-hydroxybenzoate[4] Solid (Mineral Oil Mull)

3350 (O-H stretch), 3050 (Ar

C-H stretch), 1710 (C=O

stretch), 1600, 1450 (Ar C=C

stretch), 1250 (C-O stretch)[4]

Methyl 3-aminobenzoate[1] KBr disc

3450, 3350 (N-H stretch), 3050

(Ar C-H stretch), 1700 (C=O

stretch), 1620, 1480 (Ar C=C

stretch), 1280 (C-N stretch)[1]

3-azetidinol hydrochloride[3] ATR

3300 (O-H stretch), 2950 (C-H

stretch), 2700-2400 (N-H⁺

stretch), 1100 (C-O stretch)[3]

Predicted Methyl 3-(3-

azetidinyloxy)benzoate
Liquid Film

~3050 (Ar C-H stretch), ~2950

(Aliphatic C-H stretch), ~1720

(C=O stretch), ~1600, ~1450

(Ar C=C stretch), ~1250 (Ar-O

stretch), ~1100 (C-O-C stretch)

Experimental Protocols
Standard protocols for acquiring the spectroscopic data are provided below. Instrument

parameters should be optimized for the specific sample and instrument.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][5][6]

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]

Instrument Setup:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Determine the 90° pulse width for both ¹H and ¹³C nuclei.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise

ratio.[5]

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

Typical parameters include a spectral width of 0 to 220 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural

abundance of ¹³C.[5]

Data Processing:

Apply Fourier transformation to the free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)[7][8][9]
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.[6]

Ionization:

Electron Ionization (EI): Introduce the sample into the ion source where it is bombarded

with a high-energy electron beam. This method often leads to extensive fragmentation.[7]
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Electrospray Ionization (ESI): Introduce the sample solution into the ESI source via direct

infusion or through a liquid chromatograph. A high voltage is applied to the tip of a

capillary, creating a fine spray of charged droplets. This is a "soft" ionization technique that

typically results in the observation of the protonated molecule [M+H]⁺.[6]

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.[7]

Infrared (IR) Spectroscopy[10][11][12]
Sample Preparation:

Liquid Samples: A thin film of the neat liquid can be placed between two salt plates (e.g.,

NaCl or KBr).[8][9]

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with

dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull

can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing

the paste between salt plates.[10]

Data Acquisition:

Record a background spectrum of the empty sample holder (for salt plates) or a pure KBr

pellet.

Place the prepared sample in the instrument's sample compartment.

Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.[11]

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final transmittance or absorbance

spectrum.

Structural Confirmation Workflow
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The following diagram illustrates the logical workflow for confirming the structure of Methyl 3-
(3-azetidinyloxy)benzoate using the discussed spectroscopic techniques.

Workflow for Structural Confirmation of Methyl 3-(3-azetidinyloxy)benzoate

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Comparison

Structure Confirmation

Synthesize Target Compound

Purify via Chromatography

Acquire 1H & 13C NMR Spectra Acquire Mass Spectrum Acquire IR Spectrum

Analyze NMR:
- Chemical Shifts

- Coupling Constants
- Integration

Analyze MS:
- Molecular Ion Peak

- Fragmentation Pattern

Analyze IR:
- Functional Group Frequencies

Compare with Predicted & Analog Data

Structure Confirmed

Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural

confirmation of Methyl 3-(3-azetidinyloxy)benzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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